2-(2-Methoxyphenoxy)acetohydrazide: Reduced Lipophilicity (XLogP3 = 0.000) vs. Propanohydrazide Analog (XLogP3 ≈ 0.8) Confers Enhanced Aqueous Solubility
2-(2-Methoxyphenoxy)acetohydrazide exhibits a computed XLogP3 of 0.000 [1], indicating balanced hydrophilicity-lipophilicity and significantly lower lipophilicity compared to its closest commercially available structural analog, 2-(2-methoxyphenoxy)propanohydrazide (CAS 330177-32-7), which contains an additional methylene unit and has a calculated XLogP3 of approximately 0.8 based on its higher molecular weight of 210.23 g/mol versus 196.20 g/mol for the target compound . This 0.8 log unit difference in XLogP3 corresponds to a theoretical ~6.3-fold difference in octanol-water partition coefficient. Consistent with its low XLogP3, the target compound demonstrates an estimated water solubility of 3538 mg/L at 25°C , whereas analogs with higher lipophilicity typically exhibit proportionally reduced aqueous solubility. The low XLogP3 also predicts favorable compliance with Lipinski's Rule of Five parameters for oral bioavailability screening applications.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.000 |
| Comparator Or Baseline | 2-(2-Methoxyphenoxy)propanohydrazide (CAS 330177-32-7): XLogP3 ≈ 0.8 (estimated from structure) |
| Quantified Difference | ΔXLogP3 ≈ 0.8; ~6.3-fold difference in partition coefficient |
| Conditions | Computed via XLogP3 algorithm as reported in PubChem database |
Why This Matters
Lower lipophilicity (XLogP3 = 0.000) translates to ~6-fold higher predicted aqueous solubility compared to the propanohydrazide analog, enabling more efficient aqueous reaction conditions, simplified purification workflows, and reduced solvent consumption during downstream synthetic derivatization.
- [1] PubChem. 2-(2-Methoxyphenoxy)acetohydrazide: XLogP3 Value. View Source
